Prothrombinase Complex Inhibition vs. Apixaban
Edoxaban (the active moiety of DU-176 HCl) demonstrates a smaller fold-change in inhibitory potency between free FXa and the more physiologically relevant prothrombinase complex compared to apixaban. Edoxaban's Ki for free FXa is 0.561 nM, and for prothrombinase it is 2.98 nM (a ~5.3-fold decrease) [1]. In contrast, apixaban's reported Ki for free FXa is 0.08 nM, while its Ki for the prothrombinase complex is reported as 1.1 nM (a ~13.8-fold decrease) [2]. This quantitative difference indicates that edoxaban's inhibitory activity is less attenuated when FXa is bound within its native coagulation complex, a property that may translate to more consistent potency in plasma-based assays and *in vivo* models.
| Evidence Dimension | Inhibition Constant (Ki) Ratio: Prothrombinase / Free FXa |
|---|---|
| Target Compound Data | Ki(free FXa) = 0.561 nM; Ki(prothrombinase) = 2.98 nM; Ratio = 5.3 |
| Comparator Or Baseline | Apixaban: Ki(free FXa) = 0.08 nM; Ki(prothrombinase) = 1.1 nM; Ratio = 13.8 |
| Quantified Difference | Edoxaban exhibits a 2.6-fold smaller relative loss of potency against the prothrombinase complex. |
| Conditions | In vitro enzymatic assays using purified human FXa and prothrombinase components. |
Why This Matters
This smaller potency differential suggests edoxaban may provide a more predictable level of FXa inhibition across different microenvironments *in vivo*, a key consideration for researchers designing pharmacodynamic studies.
- [1] Furugohri T, et al. DU-176b, a potent and orally active factor Xa inhibitor: in vitro and in vivo pharmacological profiles. J Thromb Haemost. 2008 Sep;6(9):1542-9. View Source
- [2] Jiang L, et al. Apixaban, an oral, direct factor Xa inhibitor: single dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects. Br J Clin Pharmacol. 2013;75(2):476-487. View Source
